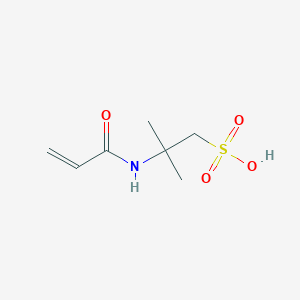

2-Acrylamido-2-methyl-1-propanesulfonic acid

Descripción general

Descripción

2-Acrylamido-2-methyl-1-propanesulfonic acid is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers. It is known for its ionic character due to the presence of a sulfonic acid group, which makes it valuable for applications such as ion exchange, flocculation, and water treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acrylamido-2-methyl-1-propanesulfonic acid can be synthesized through a two-step process. Initially, isobutylene is sulfonated to form a sulfonic acid intermediate. This intermediate is then reacted with acrylonitrile in the presence of sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Acrylamido-2-methyl-1-propanesulfonic acid undergoes various types of chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers.

Addition Reactions: The double bond in the acrylamide group allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include initiators like ammonium persulfate and catalysts such as sulfuric acid. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products

The major products formed from reactions involving this compound include various copolymers and hydrogels, which are used in a wide range of applications .

Aplicaciones Científicas De Investigación

Construction Applications

Superplasticizers : AMPS is widely used in the formulation of superplasticizers for concrete. These additives improve the workability of cement mixtures by reducing water content while enhancing strength and durability. The incorporation of AMPS leads to better dispersion of cement particles and prevents agglomeration during the spray-drying process .

Table 1: Benefits of AMPS in Concrete Formulations

| Benefit | Description |

|---|---|

| Improved Strength | Enhances compressive and tensile strength |

| Workability | Increases fluidity without excessive water |

| Durability | Reduces porosity and enhances resistance to cracking |

Medical Applications

Hydrogels : AMPS is a key component in medical hydrogels due to its high water absorption and swelling capacity. These hydrogels exhibit uniform conductivity and low electrical impedance, making them suitable for applications such as electrocardiogram (ECG) electrodes and drug delivery systems .

Case Study: ECG Electrodes

In a study evaluating the performance of AMPS-based hydrogels in ECG electrodes, results showed that these materials provided excellent skin adhesion and biocompatibility, allowing for repeated use without irritation .

Oil Field Applications

AMPS copolymers are utilized in oil field operations where conditions are challenging due to high salinity, temperature, and pressure. They serve as scale inhibitors , friction reducers , and water-control polymers , effectively managing fluid loss during drilling operations .

Table 2: Role of AMPS in Oil Field Operations

| Application | Functionality |

|---|---|

| Scale Inhibitors | Prevents mineral deposits in equipment |

| Friction Reducers | Lowers friction in drilling fluids |

| Water-Control Polymers | Maintains fluid properties under extreme conditions |

Water Treatment Applications

AMPS-containing polymers are effective in water treatment processes due to their cation stability. They can inhibit scale formation from calcium, magnesium, and silica, which is critical for maintaining cooling towers and boilers . Additionally, high molecular weight polymers can precipitate solids from industrial effluents.

Agricultural Applications

In crop protection, AMPS enhances the bioavailability of pesticides when used in aqueous-organic formulations. This improvement allows for more effective application of agrochemicals .

Membrane Technology

AMPS is being studied as an anionic component in polymer fuel cell membranes and ultrafiltration membranes. Its incorporation increases water flux and fouling resistance, making it a valuable additive for improving membrane performance in various filtration processes .

Table 3: Benefits of AMPS in Membrane Technology

| Benefit | Description |

|---|---|

| Increased Water Flow | Enhances permeability for efficient filtration |

| Fouling Resistance | Reduces buildup on membrane surfaces |

Mecanismo De Acción

The mechanism of action of 2-Acrylamido-2-methyl-1-propanesulfonic acid involves its ability to form hydrogen bonds and ionic interactions due to the presence of amide and sulfonic acid functional groups. These interactions enhance the compound’s ability to form hydrogels and copolymers with unique properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid sodium

- Sodium 2-acrylamido-2-methyl-1-propanesulfonate

- Sodium acryloyldimethyltaurate

Uniqueness

2-Acrylamido-2-methyl-1-propanesulfonic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable hydrogels and copolymers with enhanced properties sets it apart from similar compounds .

Actividad Biológica

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a hydrophilic monomer widely recognized for its diverse applications in biomedical fields, particularly due to its biological activity. This article delves into the various biological activities associated with AMPS, supported by research findings, data tables, and case studies.

Overview of this compound

AMPS is a sulfonic acid acrylic monomer characterized by its high water solubility and anionic properties. It is commonly utilized in the synthesis of polymers that exhibit significant biological activities, particularly in the development of hydrogels and nanogels for medical applications.

1. Anti-HIV Activity

Research has demonstrated that poly(this compound) (PAMPS) exhibits potent anti-HIV properties. Studies indicate that PAMPS can inhibit the cytopathicity of HIV-1 and HIV-2 in MT-4 cells without being toxic to the host cells. The mechanism involves blocking the binding of anti-gp120 monoclonal antibodies to HIV-1 gp120 and preventing the adsorption of HIV-1 virions to host cells .

Table 1: Inhibition of HIV Cytopathicity by PAMPS

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 65% |

| 100 | 85% |

2. Anti-Angiogenic Properties

PAMPS has been identified as a potent inhibitor of angiogenesis, which is critical for tumor growth and metastasis. In chick chorioallantoic membrane (CAM) assays, PAMPS showed a dose-dependent inhibition of microvessel formation, achieving up to 72% inhibition at higher concentrations .

Table 2: Effects of PAMPS on Angiogenesis

| Dose (µg/disc) | % Inhibition |

|---|---|

| 10 | 57 ± 16% |

| 50 | Not tested |

| 150 | 72 ± 15% |

3. Hydrogel Applications

AMPS is extensively used in creating hydrogels due to its high water absorption capacity and biocompatibility. These hydrogels are utilized in various medical applications such as wound dressings, drug delivery systems, and electrodes for electrocardiography (ECG). The hydrogels formed from AMPS demonstrate uniform conductivity and low electrical impedance, making them suitable for repeated medical use .

Case Study 1: PAMPS in Wound Healing

A study evaluated the effectiveness of PAMPS-based hydrogels in promoting wound healing in diabetic rats. The results indicated that wounds treated with PAMPS hydrogels healed significantly faster compared to control groups. Histological analysis revealed enhanced granulation tissue formation and increased collagen deposition in treated wounds .

Case Study 2: Nanoparticles for Drug Delivery

Research involving AMPS-based nanoparticles demonstrated their ability to encapsulate therapeutic agents effectively while maintaining stability and controlled release profiles. These nanoparticles showed promise in targeting specific tissues, enhancing drug uptake while minimizing systemic side effects .

Propiedades

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZPRMZZQOIPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27119-07-9, Array | |

| Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027770 | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15214-89-8 | |

| Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of AMPS?

A1: The molecular formula of AMPS is C6H11NO4S, and its molecular weight is 193.21 g/mol.

Q2: How is the structure of AMPS typically confirmed?

A2: Common characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and elemental analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] FTIR helps identify specific functional groups, while NMR provides detailed information about the arrangement of atoms within the molecule. Elemental analysis confirms the elemental composition, ensuring it aligns with the expected formula.

Q3: How does the presence of AMPS in polymers affect their thermal stability?

A3: Incorporating AMPS into polymers generally enhances their thermal stability. For instance, poly(acrylamide-co-AMPS)/silica composite nanogels exhibit a higher onset degradation temperature compared to pure poly(acrylamide-co-AMPS). [] This improvement stems from the strong interactions between the sulfonic acid and amido groups of AMPS with the silica filler, hindering thermal degradation.

Q4: How does AMPS influence the swelling behavior of hydrogels?

A4: AMPS significantly impacts the swelling behavior of hydrogels due to its hydrophilic nature and the presence of ionizable sulfonic acid groups. The swelling ratio of AMPS-containing hydrogels can be tailored by adjusting the AMPS content, pH, and ionic strength of the surrounding environment. [, , , , , , , , , ] This versatility makes them attractive for various applications, including drug delivery, where controlled swelling is crucial for drug release kinetics.

Q5: What makes AMPS-based polymers suitable for enhanced oil recovery (EOR)?

A5: AMPS-based polymers are promising for EOR due to their viscosifying properties and stability in high-salinity environments. [, , ] These polymers can increase the viscosity of injected water, improving oil displacement efficiency in reservoirs. Their salt tolerance is crucial for maintaining performance in challenging reservoir conditions.

Q6: Can AMPS be used in the preparation of proton exchange membranes (PEMs)?

A6: Yes, AMPS is a valuable component in PEM development. Blending AMPS with polymers like polyvinyl alcohol (PVA) can create membranes with desirable properties like high proton conductivity and good mechanical strength. [, ] The sulfonic acid groups in AMPS contribute to proton conduction, while PVA provides structural integrity to the membrane.

Q7: How is AMPS used in nanoparticle applications?

A7: AMPS plays a crucial role in stabilizing nanoparticles. For example, grafting poly(AMPS-co-acrylic acid) onto iron oxide nanoparticles enhances their colloidal stability in high-salinity environments, relevant for applications like enhanced oil recovery and CO2 sequestration. []

Q8: What is the role of AMPS in drug delivery systems?

A8: AMPS is incorporated into hydrogels designed for controlled drug release. Its hydrophilic nature and pH-responsive swelling behavior allow for tailored drug release profiles. [, , , , , ] For instance, a super-absorbent hydrogel composed of hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril. []

Q9: Are there applications of AMPS in separation science?

A9: Yes, AMPS finds applications in separation techniques like isotachophoresis (ITP). Uniform polyAMPS polymers act as spacers in ITP, facilitating the separation of biomolecules based on their size and charge. [] Their constant ionic charge over a wide pH range makes them suitable for separating molecules with varying isoelectric points.

Q10: Have computational methods been employed to study AMPS-containing polymers?

A10: Yes, computational techniques like molecular dynamics simulations have been used to analyze the dimensions and behavior of AMPS-containing polymers in solution. [] These simulations provide insights into the influence of solvent polarity and ionic strength on polymer conformation, aiding in the design of polymers with desired properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.